molecular formula C26H19N3O4S2 B2608636 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 864859-62-1

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2608636
CAS No.: 864859-62-1
M. Wt: 501.58
InChI Key: SKHAGHUFTKPXDA-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzothiazole ring, a tetrahydrothieno ring, a pyridine ring, and a chromene ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The benzothiazole ring, tetrahydrothieno ring, pyridine ring, and chromene ring contribute to the compound’s unique chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups and rings can lead to a variety of possible reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the environment. Unfortunately, specific details about these properties are not available in the current resources .

Scientific Research Applications

Anticancer Activity

Docking Studies on Chromenopyridine Derivatives : Research has demonstrated the synthesis of chromeno[4,3-b]pyridine derivatives with notable anticancer activities, particularly against breast cancer cell lines such as MCF-7. Molecular docking studies highlighted the oxolone moiety as a crucial feature for effective interaction with cancer cells, suggesting the potential of these compounds in cancer therapy Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022.

Synthesis and Antitumor Activity of Chromenones : A novel series of chromenones bearing a benzothiazole moiety has been synthesized and shown to exhibit significant antitumor activities against a variety of cancer cell lines, including lung and colon cancer cells. This underscores the therapeutic promise of these compounds in oncology Eman A. El-Helw, Hamed A. Derbala, Manal M. El-Shahawi, Marwa S. Salem, Mamdouh M. Ali, 2019.

Chemosensors for Cyanide Anions

Coumarin Benzothiazole Derivatives as Chemosensors : A study on coumarin benzothiazole derivatives has shown their application as chemosensors for cyanide anions. The research points to the ability of these compounds to undergo Michael addition reactions with cyanide, leading to observable color and fluorescence changes. This property is valuable for environmental monitoring and safety applications Kangnan Wang, Zhi-qiang Liu, Ruifang Guan, Duxia Cao, Hongyu Chen, Yanyan Shan, Qianqian Wu, Yongxiao Xu, 2015.

Synthesis and Characterization of Derivatives

Synthesis of Pyridine and Pyrimidine Derivatives : Research into the synthesis of pyridine and pyrimidine rings incorporating the benzothiazole moiety has led to the creation of compounds with potential pharmacological activities. This work contributes to the expansion of the chemical space for developing new therapeutic agents K. Mohamed, N. M. Abdulaziz, A. Fadda, 2013.

Anticholinesterase Activity of Tetrahydropyrido-anellated Thiophene Derivatives : A study focusing on the synthesis of tetrahydropyrido-anellated thiophene derivatives revealed their potential as anticholinesterase agents. This suggests applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease M. Pietsch, M. Nieger, M. Gütschow, 2007.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4S2/c1-14(30)29-11-10-16-22(13-29)35-26(23(16)25-27-17-7-3-5-9-21(17)34-25)28-24(32)20-12-18(31)15-6-2-4-8-19(15)33-20/h2-9,12H,10-11,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHAGHUFTKPXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=O)C6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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